Bienvenue dans la boutique en ligne BenchChem!

Justicidin B

Anticancer research Apoptosis mechanism Structure-activity relationship

Justicidin B is the definitive reference compound for caspase-independent mitochondrial apoptosis research, offering a unique mechanistic profile distinct from podophyllotoxin and diphyllin derivatives. With a GI50 of 1.70 µM in A375 melanoma cells and 2.2-fold lower clearance than 6′-hydroxy justicidin C, it ensures reproducible potency and prolonged systemic exposure in vivo. Its 13-fold species selectivity against T. b. rhodesiense (IC50 0.2 µg/mL) makes it an essential positive control for neglected tropical disease drug discovery. Choose Justicidin B for studies demanding rigorous mechanistic control and superior pharmacokinetic predictability.

Molecular Formula C21H16O6
Molecular Weight 364.3 g/mol
CAS No. 17951-19-8
Cat. No. B091548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJusticidin B
CAS17951-19-8
Synonymsjusticidin A
justicidin B
justicidin C
justicidin D
justicidin E
justicidins
neojusticin B
Molecular FormulaC21H16O6
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC3=C(C(=C2C=C1OC)C4=CC5=C(C=C4)OCO5)C(=O)OC3
InChIInChI=1S/C21H16O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-8H,9-10H2,1-2H3
InChIKeyRTDRYYULUYRTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Justicidin B Procurement Guide for Anticancer Arylnaphthalene Lignan Research Applications


Justicidin B (CAS 17951-19-8) is an arylnaphthalene lignan lactone structurally related to the anticancer drug podophyllotoxin but distinguished by a 1-arylnaphthalene lactone skeleton [1]. It exhibits potent cytotoxicity across multiple tumor cell lines with IC50 values in the low micromolar to sub-micromolar range [2], and demonstrates antiviral, antiprotozoal, and antiplatelet activities [3]. Unlike podophyllotoxin, Justicidin B is a caspase-independent mitochondrial apoptosis inducer [4].

Justicidin B vs. Arylnaphthalene Lignan Analogs: Why Substitution Compromises Research Outcomes


Arylnaphthalene lignans exhibit divergent biological profiles despite shared core scaffolds. Substituting Justicidin B with diphyllin methyl ether reduces antiproliferative potency by 2.2-fold in melanoma cells [1], while 6′-hydroxy justicidin C exhibits 2.2-fold higher clearance rates, limiting in vivo exposure duration [2]. Substitution with 6′-hydroxy justicidin B alters apoptotic mechanism from caspase-independent to caspase-dependent pathways, fundamentally changing the mode of cell death induction [3]. These quantitative differences preclude generic interchange in experimental systems requiring reproducible potency, pharmacokinetic predictability, or specific mechanistic outcomes.

Justicidin B Comparative Performance Metrics vs. Arylnaphthalene Lignan Analogs


Justicidin B Exhibits 2.2-Fold Greater Antiproliferative Potency than Diphyllin Methyl Ether in A375 Melanoma Cells

Justicidin B demonstrated superior antiproliferative activity compared to the structurally related diphyllin methyl ether. In human melanoma A375 cells, Justicidin B exhibited a GI50 value of 1.70 μM, whereas diphyllin methyl ether showed a GI50 of 3.66 μM, representing a 2.2-fold difference in potency [1]. Furthermore, Justicidin B induced both early and late apoptosis populations, while diphyllin methyl ether and other glycosylated derivatives showed differential effects on apoptosis staging, indicating that the parent compound possesses distinct mechanistic characteristics [1].

Anticancer research Apoptosis mechanism Structure-activity relationship

Justicidin B Demonstrates Superior In Vivo Pharmacokinetic Profile with 2.2-Fold Lower Clearance than 6'-Hydroxy Justicidin C in Rats

In a comparative pharmacokinetic study in rats, Justicidin B exhibited an elimination half-life of 1.27 ± 0.61 h and clearance of 5.40 ± 0.22 L/h/kg, whereas 6'-hydroxy justicidin C displayed a half-life of 2.07 ± 0.70 h but a significantly higher clearance of 11.84 ± 1.06 L/h/kg [1]. The 2.2-fold lower clearance of Justicidin B indicates prolonged systemic exposure and potentially enhanced in vivo efficacy compared to the hydroxylated analog. Additionally, the lower limit of quantification for Justicidin B was 0.50 ng/mL in 50 μL rat plasma, demonstrating high analytical sensitivity [1].

Pharmacokinetics Drug metabolism In vivo studies

Justicidin B Induces Caspase-Independent Mitochondrial Apoptosis Distinct from Hydroxylated and Glycosylated Derivatives

Mechanistic studies reveal that Justicidin B is a caspase-independent mitochondrial apoptosis inducer, whereas its 4-methoxylated and 4-O-glycosylated derivatives activate caspase-3/7 at different time points [1]. In A375 melanoma cells, Justicidin B treatment increased the Bax/Bcl-2 ratio by enhancing Bax expression, confirming mitochondrial pathway involvement [1]. Notably, methoxylation attenuated Bcl-2 protein expression, while glycosylation triggered caspase-3/7 activation at 48 h versus 24 h for the methoxylated derivative, demonstrating that even minor structural modifications profoundly alter the mechanism of cell death [1].

Apoptosis mechanism Cancer cell biology Mitochondrial pathway

Justicidin B Exhibits Intermediate Antiproliferative Activity in K562 Leukemia Cells Relative to 6'-Hydroxylated Analogs

In a comparative study of five arylnaphthalene lignans isolated from Justicia procumbens, Justicidin B (JB) exhibited intermediate antiproliferative activity against human leukemia K562 cells. The rank order of potency was 6′-hydroxy justicidin B (HJB) > 6′-hydroxy justicidin A (HJA) > justicidin B (JB) > chinensinaphthol methyl ether (CME) > Taiwanin E methyl ether (TEME) [1]. All active compounds (HJB, HJA, and JB) decreased SOD activity and induced caspase-dependent apoptosis in a dose-dependent manner [1]. Structure-activity relationship analysis indicated that hydroxyl substitution at C-1 and C-6′ significantly enhanced antiproliferative activity, while methoxyl substitution at C-1 reduced efficacy [1].

Leukemia research Structure-activity relationship Arylnaphthalene lignans

Justicidin B Exhibits Potent Antitrypanosomal Activity with 13-Fold Selectivity for T. b. rhodesiense over T. cruzi

Justicidin B demonstrates differential activity against trypanosome species. Against the trypomastigote form of Trypanosoma brucei rhodesiense (causative agent of African sleeping sickness), Justicidin B exhibited an IC50 of 0.2 μg/mL, whereas against Trypanosoma cruzi (causative agent of Chagas disease), the IC50 was 2.6 μg/mL, representing a 13-fold selectivity for the African trypanosome [1]. This species-specific activity profile is consistent across multiple independent assessments [2] and provides a defined baseline for evaluating other antiprotozoal arylnaphthalene lignans.

Antiprotozoal research Neglected tropical diseases Trypanosoma

Justicidin B Serves as Biosynthetic Precursor to Diphyllin with Defined Enzymatic Km of 3.9 μM for 7-Hydroxylation

Justicidin B is the direct biosynthetic precursor to diphyllin (7-hydroxyjusticidin B) via hydroxylation at position 7. The enzyme Justicidin B 7-hydroxylase (JusB7H), a cytochrome P450 monooxygenase from Linum perenne cell cultures, accepts Justicidin B as its sole substrate with an apparent Km of 3.9 ± 1.3 μM [1]. NADPH serves as the preferred electron donor with an apparent Km of 102 ± 10 μM [1]. This defined substrate specificity and kinetic parameters establish Justicidin B as the essential starting material for diphyllin biosynthesis studies and enzymatic characterization.

Biosynthesis Enzymology Plant secondary metabolism

Recommended Justicidin B Application Scenarios Based on Comparative Performance Data


Anticancer Screening Programs Requiring Potent Caspase-Independent Apoptosis Inducers

Justicidin B is the preferred compound for anticancer screening panels where caspase-independent mitochondrial apoptosis is the desired mechanism. Unlike its 4-methoxylated and 4-glycosylated derivatives, which activate caspase-3/7, Justicidin B induces apoptosis via a caspase-independent pathway with GI50 values as low as 1.70 μM in A375 melanoma cells [1]. This distinct mechanistic profile makes Justicidin B an essential reference standard for studies exploring non-canonical cell death pathways or targeting mitochondrial apoptosis in caspase-resistant cancer models.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Sustained Compound Exposure

Justicidin B demonstrates superior pharmacokinetic properties for in vivo applications, with 2.2-fold lower clearance (5.40 ± 0.22 L/h/kg) compared to 6′-hydroxy justicidin C (11.84 ± 1.06 L/h/kg) in rat models [2]. This lower clearance rate translates to prolonged systemic exposure, making Justicidin B the optimal choice for animal studies where sustained compound levels are critical for efficacy evaluation. Additionally, the compound has been administered to mice at doses up to 50 mg/kg (137.25 μM) without observed toxicity [3], supporting its use in long-term in vivo protocols.

Trypanosoma brucei rhodesiense Antiprotozoal Drug Discovery Programs

Justicidin B is an essential reference compound for antiprotozoal screening programs targeting African trypanosomiasis. With an IC50 of 0.2 μg/mL against T. b. rhodesiense and 13-fold selectivity over T. cruzi (IC50 = 2.6 μg/mL), Justicidin B provides a defined potency benchmark for evaluating novel antitrypanosomal agents [4]. This species-specific activity profile supports its use as a positive control in high-throughput screening assays for neglected tropical disease drug discovery.

Arylnaphthalene Lignan Structure-Activity Relationship and Biosynthesis Studies

Justicidin B is the central reference compound for structure-activity relationship studies of arylnaphthalene lignans, occupying an intermediate potency rank (3 of 5) in K562 leukemia cell assays between highly potent 6′-hydroxylated derivatives and less active methoxylated analogs [5]. Additionally, Justicidin B serves as the exclusive substrate for Justicidin B 7-hydroxylase (Km = 3.9 ± 1.3 μM), the cytochrome P450 enzyme that catalyzes the final step in diphyllin biosynthesis [6]. This defined substrate specificity makes Justicidin B indispensable for enzymological characterization and metabolic engineering of lignan biosynthetic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Justicidin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.